4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE
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Overview
Description
4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclohexenyl ring, an aminoethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-3-oxo-1-cyclohexene with an appropriate amine to form the aminoethyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-oxo-1-cyclohexen-1-aminium chloride: Shares the cyclohexenyl ring structure but differs in functional groups.
4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid: Similar structure with a vinyl group instead of an aminoethyl group.
Uniqueness
4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexenyl)amino]ethyl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-16(2)10-13(9-14(19)11-16)18-8-7-12-3-5-15(6-4-12)22(17,20)21/h3-6,9,18H,7-8,10-11H2,1-2H3,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDVRSAAMDHYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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